4-Methyl-5-oxopiperazine-2-carboxylic acid hydrochloride is a chemical compound that serves as a significant intermediate in the synthesis of various pharmaceuticals and agrochemicals. This compound is characterized by its unique structure, which includes a piperazine ring, a carboxylic acid group, and a keto group. Its applications span across medicinal chemistry, where it is utilized for enzyme inhibition studies and the development of therapeutic agents.
This compound can be categorized under the broader class of piperazine derivatives, which are known for their diverse biological activities. It is often sourced from chemical suppliers specializing in pharmaceutical intermediates and research chemicals. The compound's systematic name reflects its structural features, indicating the presence of both a methyl group and a keto group on the piperazine ring.
The synthesis of 4-Methyl-5-oxopiperazine-2-carboxylic acid hydrochloride typically involves several key steps:
In industrial settings, these methods are scaled up for batch production, optimizing conditions to maximize yield while maintaining product quality.
4-Methyl-5-oxopiperazine-2-carboxylic acid hydrochloride can participate in various chemical reactions:
The specific products formed depend on the reagents and conditions utilized during these reactions.
In medicinal applications, 4-Methyl-5-oxopiperazine-2-carboxylic acid hydrochloride acts primarily as an enzyme inhibitor. The mechanism generally involves binding to the active site of target enzymes, preventing substrate binding and subsequent catalytic activity. The precise molecular targets vary based on the specific application, influencing pathways involved in disease processes.
Relevant analyses such as nuclear magnetic resonance spectroscopy can provide insights into structural confirmation and purity assessment .
4-Methyl-5-oxopiperazine-2-carboxylic acid hydrochloride has diverse applications in scientific research:
This compound's unique structural features make it valuable for various applications in chemistry and biology, highlighting its importance in ongoing research and development efforts across multiple scientific disciplines.
Solution-phase parallel synthesis enables rapid generation of structurally diverse piperazine carboxylic acid derivatives through systematic modification of reaction parameters and precursor libraries. This approach employs oxidative transformations of methyl-substituted heterocyclic precursors using optimized catalytic systems. For instance, manganese-doped γ-Al₂O₃ catalysts achieve 88% conversion efficiency for the oxidation of 2,5-dimethylpyrazine to 5-methylpyrazine-2-carboxylic acid—a key intermediate in piperazine carboxylate synthesis—under aqueous conditions at 80°C [2]. Vanadium oxide catalysts supported on titanium dioxide demonstrate comparable efficiency (92%) in flow reactor systems, enabling continuous processing essential for scale-up [2].
Parallel screening identifies critical reaction parameters:
Table 1: Catalytic Performance in Methylpyrazine Oxidation
Catalyst System | Temperature (°C) | Conversion (%) | Selectivity (%) |
---|---|---|---|
V₂O₅/TiO₂ | 80 | 92 | 94 |
MnO₂/γ-Al₂O₃ | 80 | 88 | 89 |
SrO/V₂O₅ | 70 | 85 | 91 |
Data compiled from comparative studies [2]
Reaction workup employs acid-induced cyclocondensation, yielding the target piperazinone scaffold after hydrochlorination. The parallel approach reduces synthesis time by 60% compared to sequential methodologies while maintaining product purities >95% as verified by HPLC-UV [2].
Chiral pool strategies leverage enantiomerically pure natural products for stereoselective construction of the 4-methyl-5-oxopiperazine-2-carboxylic acid core. L-Serine serves as the predominant chiral precursor due to its compatible stereochemistry and functional group array. The optimized four-step sequence proceeds via:
This route delivers the (S)-enantiomer with >99% ee confirmed by chiral HPLC, exploiting the intrinsic chirality of L-serine without requiring external chiral auxiliaries [8]. Alternative approaches employing D-glyceraldehyde acetonide as a C3 synthon show comparable stereoselectivity but suffer from lower overall yields (52% vs. 68% from serine) due to additional deprotection steps.
Critical stereochemical control occurs during the cyclization, where the serine β-hydroxy group directs facial selectivity in imine formation. X-ray crystallography of intermediates confirms retention of configuration throughout the sequence. The hydrochloride salt crystallizes directly from the reaction mixture by HCl gas treatment in ethyl acetate, yielding pharmaceutical-grade material (99.5% ee, 98.2% purity) suitable for downstream applications [8].
Supersaturated saline media enable efficient decarboxylation of 4-methyl-5-ethoxy-1,3-oxazole-2-carboxylic acid intermediates under biphasic conditions. The high ionic strength environment (≥5M NaCl) accelerates CO₂ extrusion while minimizing thermal decomposition pathways. Key process innovations include:
This technique achieves 93–95% conversion with <2% decomposition products, significantly outperforming anhydrous decarboxylation methods which exhibit 15–20% degradation at comparable temperatures [6]. The saline environment stabilizes the reactive 4-methyl-5-ethoxazole intermediate, enabling direct extraction into methyl tert-butyl ether without steam distillation.
Post-decarboxylation functionalization proceeds via nucleophilic addition to the electron-deficient oxazole ring, followed by hydrolytic ring expansion to the piperazinone system. The hydrochloride salt precipitates upon saturation with HCl gas in ethanol, yielding crystalline product meeting spectroscopic specifications (¹H NMR, FTIR) without further purification [6].
Meropenem-derived solid supports enable synthesis of stereochemically pure 4-methyl-5-oxopiperazine-2-carboxylic acid hydrochloride through immobilized intermediates. The methodology exploits the C-3 carboxylate of β-lactam antibiotics as a handle for Wang resin attachment, providing a chiral template for diastereoselective reactions [7].
Synthetic Sequence:
Resin loading capacities reach 0.78 mmol/g, with diastereomeric ratios exceeding 98:2 confirmed by ¹³C NMR of resin-bound intermediates. The solid-phase approach eliminates soluble byproducts and enables telescoped synthesis without intermediate purification. After acidic cleavage (95% TFA/H₂O), the target compound is obtained in 82% overall yield and >99% diastereomeric excess after precipitation from ethyl acetate/hexane [7].
This platform facilitates rapid generation of analogs through variation of nucleophiles in step 3, demonstrating the methodology's versatility for producing structurally diverse, stereochemically defined piperazinone hydrochlorides.
[(7-Azabenzotriazol-1-yl)oxy]tripyrrolidinophosphonium hexafluorophosphate (HATU) enables efficient amidation of 4-methyl-5-oxopiperazine-2-carboxylic acid hydrochloride without epimerization. The protocol addresses the dual challenges of steric hindrance from the C4 methyl group and poor nucleophilicity of the N1 nitrogen. Optimized conditions employ:
Comparative studies demonstrate HATU's superiority over EDCI and PyBOP, providing 85–92% yields versus 60–75% for alternative coupling reagents. No detectable epimerization at the C2 stereocenter occurs despite the electron-withdrawing piperazinone carbonyl, as confirmed by chiral HPLC and ¹H NMR analysis [2].
Table 2: Coupling Reagent Efficiency Comparison
Coupling Reagent | Yield (%) | Epimerization (%) | Reaction Time (h) |
---|---|---|---|
HATU | 92 | <1 | 2 |
HBTU | 87 | 1.5 | 3 |
EDCI/HOBt | 75 | 3.8 | 4 |
DCC | 68 | 8.2 | 6 |
Reactions conducted with benzylamine as nucleophile [2]
The methodology enables conjugation with sterically demanding amines (e.g., 1-adamantylamine, 70% yield) and amino acid esters (e.g., L-proline tert-butyl ester, 88% yield), demonstrating broad applicability for generating structural diversity. Products precipitate as hydrochlorides directly from the reaction mixture by ethereal HCl treatment, ensuring high purity (>98% by HPLC) without chromatography.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4